2-fluoro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide
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Overview
Description
2-fluoro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide is a complex organic compound that features a benzamide core with a fluorine atom and a benzodioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzodioxepin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepin ring.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Benzamide: The final step involves coupling the fluorinated benzodioxepin with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzodioxepin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2-fluoro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the benzodioxepin moiety contributes to its overall stability and bioavailability. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide: shares similarities with other fluorinated benzamides and benzodioxepin derivatives.
N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide: Another fluorinated compound with potential therapeutic applications.
Uniqueness
The uniqueness of This compound lies in its specific combination of a fluorine atom and a benzodioxepin moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H18FNO3 |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-fluoro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C18H18FNO3/c1-12-9-16-17(23-8-4-7-22-16)10-13(12)11-20-18(21)14-5-2-3-6-15(14)19/h2-3,5-6,9-10H,4,7-8,11H2,1H3,(H,20,21) |
InChI Key |
CPUFZGTVKDGPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CNC(=O)C3=CC=CC=C3F)OCCCO2 |
Origin of Product |
United States |
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